molecular formula C10H7ClN2O2 B13940569 5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde

Cat. No.: B13940569
M. Wt: 222.63 g/mol
InChI Key: HFUBAEJTBYIZGY-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .

Chemical Reactions Analysis

5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

5-chloro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde

InChI

InChI=1S/C10H7ClN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-4H,1H3,(H,13,15)

InChI Key

HFUBAEJTBYIZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=C(C=C2)C=O)Cl)NC1=O

Origin of Product

United States

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